(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol
CAS No.:
Cat. No.: VC16629473
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H34O3 |
|---|---|
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | (3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol |
| Standard InChI | InChI=1S/C20H34O3/c1-18(2)15-7-5-13-11-19(3,12-21)17(23)8-6-14(13)20(15,4)10-9-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17-,19+,20+/m0/s1 |
| Standard InChI Key | KWHKWJNBEIEDAZ-LXJANLPBSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CCC3=C[C@]([C@H](CC[C@H]23)O)(C)CO)(C)C)O |
| Canonical SMILES | CC1(C2CCC3=CC(C(CCC3C2(CCC1O)C)O)(C)CO)C |
Introduction
Structural Characteristics and Stereochemical Configuration
The compound’s IUPAC name delineates a fused bicyclic system comprising a seven-membered cycloheptane ring annulated to a naphthalene-derived framework. Key features include:
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Decahydrocyclohepta[a]naphthalene backbone: A fully saturated bicyclic system with 10 hydrogen atoms across two fused rings.
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Stereocenters: Eight chiral centers (3S, 4aR, 8R, 9S, 11aS, 11bR) dictate its three-dimensional conformation, critical for biological interactions .
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Substituents:
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Hydroxyl groups at C3 and C9 positions.
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Hydroxymethyl (-CH2OH) at C8.
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Four methyl groups at C4, C4, C8, and C11b.
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Comparative analysis with structurally related decahydronaphthalene derivatives, such as decahydro-2-naphthoic acid , suggests that the saturated rings adopt chair-like conformations, minimizing steric strain. The hydroxymethyl group at C8 likely participates in hydrogen bonding, enhancing solubility in polar solvents .
Synthetic Pathways and Catalytic Strategies
While no direct synthesis of this compound is documented, analogous methodologies from polycyclic terpenoid and steroid synthesis provide viable routes:
Cyclization and Functionalization
A proposed pathway involves:
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Diels-Alder cyclization: Constructing the cycloheptane ring via [4+3] cycloaddition using a diene and a trieneophile .
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Hydrogenation: Full saturation of the naphthalene moiety using heterogeneous catalysts like Pd@SiCN or Ru@SiCN, which exhibit high activity in aromatic hydrogenation .
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Stereoselective hydroxylation: Enzymatic or chemical oxidation to introduce hydroxyl groups at C3 and C9.
Catalytic Hydrogenation/Dehydrogenation
Recent advances in reusable Pd- or Ru-based catalysts (e.g., Pd2Ru@SiCN) enable precise control over saturation levels in polycyclic systems. These catalysts operate under mild conditions (50–100°C, 1–5 bar H2), preserving sensitive functional groups like hydroxymethyl .
Physicochemical Properties
| Property | Value/Rationale |
|---|---|
| Molecular Formula | C21H34O3 |
| Molecular Weight | 334.50 g/mol |
| Solubility | Moderate in polar solvents (e.g., methanol) |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 (hydrophilic substituents counterbalance hydrocarbon core) |
| Melting Point | 180–185°C (predicted via analogy to steroids) |
The compound’s hydrophilicity arises from its hydroxyl and hydroxymethyl groups, while the methylated hydrocarbon core contributes to membrane permeability .
Chemical Reactivity and Derivative Formation
Oxidation Reactions
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Primary Alcohol Oxidation: The C8 hydroxymethyl group can be oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), yielding a dicarboxylic acid derivative.
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Secondary Alcohol Stability: The C3 and C9 hydroxyl groups resist oxidation under mild conditions, enabling selective functionalization .
Esterification and Etherification
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